molecular formula C14H14N2O5 B2983591 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea CAS No. 1396854-62-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea

Cat. No. B2983591
CAS RN: 1396854-62-8
M. Wt: 290.275
InChI Key: DUFHORKPGUUNEE-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, also known as BFH-772, is a chemical compound that has been studied for its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research has focused on the synthesis of compounds with structural similarities, aiming to explore their biochemical activities. For instance, Ohemeng et al. (1994) synthesized a series of 2-substituted benzofuran hydroxyamic acids evaluated for their inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory processes. These compounds, including analogs with urea functionalities, showed potent inhibition, highlighting their potential for therapeutic applications in inflammation-related diseases (Ohemeng et al., 1994).

Antioxidant Properties

Li et al. (2008) identified urceolatin, a bromophenol with a structurally unique benzofuran unit from the marine red alga Polysiphonia urceolata, exhibiting significant antioxidant activities. This discovery suggests the potential of benzofuran derivatives in developing antioxidant therapies, which may extend to compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea (Li et al., 2008).

Enzyme Inhibition for Therapeutic Applications

Research by Vidaluc et al. (1995) on the synthesis and assessment of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity provides insights into the design of compounds for neurodegenerative diseases treatment. The study's findings on optimizing spacer length and substituents for high inhibitory activities could inform the development of related compounds, including 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, for similar applications (Vidaluc et al., 1995).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c17-11(9-3-4-19-7-9)6-15-14(18)16-10-1-2-12-13(5-10)21-8-20-12/h1-5,7,11,17H,6,8H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFHORKPGUUNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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